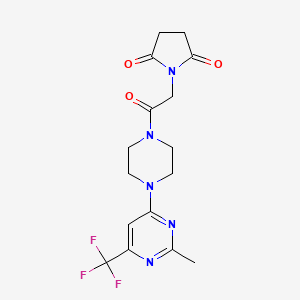

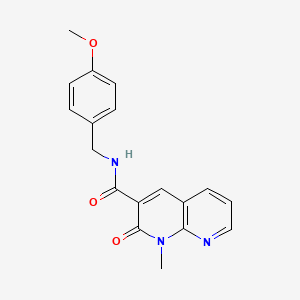

(1H-1,2,3-triazol-1-il)azetidin-1-il)(2,4-diclorofenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals that combine azetidine and triazole rings with dichlorophenyl methanone, indicating a structure potentially useful for various organic and medicinal chemistry applications due to the presence of bioactive motifs.

Synthesis Analysis

Synthesis approaches for related compounds often involve stepwise constructions of the azetidine and triazole rings followed by their integration with dichlorophenyl methanone. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed using a three-step, one-pot construction of the chiral azetidine ring, demonstrating a practical approach to synthesizing complex azetidine-containing compounds (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds within this family often involves detailed X-ray crystallography or NMR spectroscopy to elucidate. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was established, providing insight into the spatial arrangement and bonding interactions of similar triazole-containing compounds (Heng-Shan Dong & Guoyong Huo, 2009).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include catalytic asymmetric additions, cycloadditions, and nucleophilic substitutions, revealing their reactivity and potential for further chemical transformations. The use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions indicates the reactivity of triazolyl groups in facilitating chemical reactions (Ozcubukcu et al., 2009).

Physical Properties Analysis

The physical properties such as melting points, boiling points, and solubility of these compounds can be crucial for their application and handling. Analytical techniques like melting point analysis, elemental analysis, and spectroscopy are essential for characterizing these aspects, though specific data for the compound was not found.

Chemical Properties Analysis

Chemical properties including stability, reactivity with other chemical entities, and the ability to participate in specific chemical reactions are key to understanding the utility of these compounds. For instance, the synthesis and study of reactions towards sulfur- and oxygen-containing nucleophiles of a related compound highlights the versatility and reactivity of these chemicals (Pouzet et al., 1998).

Aplicaciones Científicas De Investigación

Evaluación de Actividad Biológica

El anillo 1,2,3-triazol es un fragmento estructural, cuya presencia en los compuestos los hace atractivos para la detección de actividad biológica . Esto se debe a que es un isóstero del enlace amida, resistente a la degradación metabólica, y puede formar enlaces de hidrógeno, lo cual es importante para la unión con los objetivos biológicos .

Actividad Antifúngica

Los derivados del ácido 1H-1,2,3-triazol-4-carboxílico se utilizaron para la síntesis de compuestos que mostraron actividad antifúngica .

Actividad Antimicrobiana

Estos compuestos han mostrado actividad antimicrobiana contra la cepa H37Rv de Mycobacterium tuberculosis .

Actividad Antiviral

También han demostrado actividad antiviral contra la replicación del virus de la influenza A y el virus del herpes simple tipo 1 (HSV-1) .

Actividad Anticancerígena

Los compuestos que contienen esta estructura han mostrado actividad anticancerígena contra varias líneas celulares cancerosas .

Tratamiento de Staphylococcus aureus resistente a la meticilina (MRSA) y Enterococos resistentes a la vancomicina (VRE)

Los ácidos (1H-1,2,3-triazol-1-il)acéticos se utilizaron para sintetizar compuestos activos contra Staphylococcus aureus resistente a la meticilina y Enterococos resistentes a la vancomicina .

Antagonistas de la lipasa de monoacilglicerol

Estos compuestos se han utilizado para crear antagonistas de la lipasa de monoacilglicerol .

Inhibidores de la cápsida del VIH-1

La síntesis y las pruebas biológicas de una serie de derivados del ácido (1H-1,2,3-triazol-1-il)acético hicieron posible su aplicación como inhibidores de la cápsida del VIH-1 (HIV-1 CA) para el diseño de fármacos antivirales sobre su base .

Mecanismo De Acción

Target of Action

The primary targets of this compound are likely to be biological molecules that interact with the 1,2,3-triazole ring, a structural fragment found in many biologically active compounds . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The compound interacts with its targets through the 1,2,3-triazole ring. This ring can form hydrogen bonds with its targets, which is crucial for its interaction . The exact mode of action will depend on the specific target molecule and the biological context.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci , suggesting that this compound may also affect bacterial growth and survival pathways.

Pharmacokinetics

The presence of the 1,2,3-triazole ring suggests that the compound is resistant to metabolic degradation , which could potentially enhance its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s ability to form hydrogen bonds may be affected by the pH of the environment .

Direcciones Futuras

Propiedades

IUPAC Name |

(2,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHQHBCQZUVTPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)

![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2486491.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)